molecular formula C9H11BrN2O B1278686 4-(5-Bromopyridin-2-yl)morpholine CAS No. 200064-11-5

4-(5-Bromopyridin-2-yl)morpholine

Cat. No. B1278686
M. Wt: 243.1 g/mol
InChI Key: NKJIYYDCYKUWNB-UHFFFAOYSA-N
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Description

The compound 4-(5-Bromopyridin-2-yl)morpholine is a brominated pyridine derivative with a morpholine moiety. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom makes it a suitable candidate for further functionalization through various chemical reactions, particularly in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related bromopyridine morpholine derivatives has been explored in several studies. For instance, the synthesis of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid involved spectroscopic methods and DFT studies, indicating the potential for complex synthetic routes involving morpholine and bromopyridine structures . Additionally, the selective Suzuki cross-coupling reaction has been employed to synthesize 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholines, showcasing the utility of palladium-catalyzed reactions in creating bromopyridine morpholine derivatives .

Molecular Structure Analysis

The molecular structure of bromopyridine morpholine derivatives can be elucidated using various spectroscopic techniques such as UV, FT-IR, and NMR spectroscopy. Quantum chemical calculations, including DFT, can provide insights into the electronic structure and potential intermolecular interactions . X-ray diffraction is another powerful tool for determining the precise geometry of such compounds, as demonstrated in the structural analysis of related molecules .

Chemical Reactions Analysis

Bromopyridine morpholine derivatives can undergo a range of chemical reactions. Nucleophilic aromatic substitution is one such reaction, where the bromine atom can be replaced by other nucleophiles, such as the morpholine residue, leading to the formation of new compounds with different properties . The reactivity of these compounds can also be harnessed to synthesize complex structures like copper phthalocyanines, which have significant applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine morpholine derivatives are influenced by their molecular structure. The presence of the bromine atom and the morpholine ring can affect the compound's polarity, solubility, and thermal stability. For example, thermal analyses of related compounds have shown that they undergo multi-stage decomposition, which can be studied using techniques like TGA . The optical properties, such as fluorescence and non-linear optic behavior, are also of interest and can be investigated through solvatochromic experiments .

Scientific Research Applications

Synthesis and Properties

  • The reactivity of 2-bromopyridines, including derivatives with morpholine substituents, is influenced by the substituent at the C6 position, indicating the role of morpholine in heterocyclic chemistry and synthesis of complex compounds (Hagui et al., 2016).
  • Synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, including morpholine derivatives, contributes to the development of novel compounds with potential biological activities (Чумаченко et al., 2014).

Applications in Medicinal Chemistry

  • Morpholine derivatives have been explored in the development of potent inhibitors for the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy (Hobbs et al., 2019).
  • The synthesis of morpholine-containing carbonitriles is important in the creation of potential PI3K inhibitors, suggesting their role in anticancer drug development (Chen et al., 2009).

Chemical Transformations and Reactions

  • Studies on the aminocarbonylation of pyridazin-3(2H)-ones, involving secondary amines like morpholine, provide insights into novel chemical transformations and potential applications in synthesis (Takács et al., 2012).
  • Morpholine derivatives have been synthesized and evaluated for their interactions with other chemical entities, indicating their versatility in organic synthesis (Kumar et al., 2007).

Photoactivated Therapeutic Methods

  • Morpholine-decorated aza-BODIPY photosensitizers demonstrate potential in cancer phototherapy, highlighting the role of morpholine derivatives in developing advanced therapeutic agents (Tang et al., 2019).

Biological Activities

  • Morpholine derivatives have shown potential in modulating biological activities, including cytotoxic and genotoxic effects, indicating their significance in biomedical research (Jantová et al., 2001).
  • Morpholine-based metal(ii) complexes were studied for DNA/BSA interactions and cytotoxicity, offering insights into their applications in biochemistry and pharmacology (Sakthikumar et al., 2019).

Safety And Hazards

The safety information for “4-(5-Bromopyridin-2-yl)morpholine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(5-bromopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJIYYDCYKUWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450158
Record name 4-(5-bromopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromopyridin-2-yl)morpholine

CAS RN

200064-11-5
Record name 4-(5-bromopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Bromopyridin-2-yl)morpholine
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Synthesis routes and methods I

Procedure details

5-Bromo-2-chloropyridine (5.0 g) was mixed with N,N-dimethylacetamide (25 ml), and morpholine (23 ml) was added thereto, followed by stirring at 130° C. for 2 days. The reaction mixture was concentrated under reduced pressure, and water was added to the residue, followed by extraction with EtOAc, and the organic layer was washed with saturated brine and dried over Na2SO4. The organic layer was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/EtOAc) to obtain 4-(5-bromopyridin-2-yl)morpholine (6.07 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,5-Dibromopyridine (7.1 g, 30 mmol), morpholine (1.74 mL, 20 mmol), cesium carbonate (9.1 g, 28 mmol), tris(dibenzylideneacetone)dipalladium(0) (183 mg, 0.2 mmol), and racemic 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (374 mg, 0.6 mmol) in toluene (20 mL) was heated at 120° C. for 24 hours. After cooling to room temperature, the mixture was filtered through Celite™ and the Celite™ pad was washed with chloroform. The solution was concentrated in vacuo and was purified by silica gel chromatography (200:1 chloroform-methanol) to give 2.9 g (60% yield) of the title compound. 13C NMR (100 MHz, CDCl3) d 158.3, 148.7, 140.0, 108.4, 66.8, 45.7; MS (AP/Cl) 243.0, 245.0 (M+H)+.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
183 mg
Type
catalyst
Reaction Step One
Quantity
374 mg
Type
catalyst
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Jha - 2004 - ir.nbu.ac.in
Palladium-catalysed CN hetero cross-coupling reactions bet~ een bromopyridines and amines (both primary an< secondary) can be efficiently performed on a KF-alumina (basic) …
Number of citations: 0 ir.nbu.ac.in
NK Mridha - 2004 - ir.nbu.ac.in
Palladium-catalysed CN hetero cross-coupling reactions between bromopyridines and. amines (both primary and secondary) can be efficiently performed on a KF-alumina (basic) …
Number of citations: 0 ir.nbu.ac.in
C Wang, F He, K Sun, K Guo, S Lu, T Wu, X Gao… - International Journal of …, 2023 - Elsevier
The COVID-19 pandemic, caused by SARS-CoV-2, has become a global public health crisis. The entry of SARS-CoV-2 into host cells is facilitated by the binding of its spike protein (S1-…
Number of citations: 4 www.sciencedirect.com
SR Sardini Jr - 2020 - search.proquest.com
Arylboration reactions are an emerging class of reactions to allow for the difunctionalization of alkenes. The installation of a new CC bond and a new CB bond represent the rapid …
Number of citations: 0 search.proquest.com
GS Kumar, PS Shinde, H Chen, K Muralirajan… - Organic …, 2022 - ACS Publications
A decarboxylative cyanation of amino acids under paired electrochemical reaction conditions has been developed. 4-CN-pyridine was found to be a new and effective cyanation …
Number of citations: 11 pubs.acs.org

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